2-aminoethanol;chromium;hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-4-id-4-yl)diazenyl]benzoic acid
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Overview
Description
2-aminoethanol;chromium;hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-4-id-4-yl)diazenyl]benzoic acid is a complex compound that combines several functional groups and elements. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. The presence of chromium and the azo group in its structure suggests it may have unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminoethanol;chromium;hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-4-id-4-yl)diazenyl]benzoic acid involves multiple steps. One common method involves the reaction of 2-aminoethanol with a chromium salt in the presence of a diazonium compound derived from 2-[(3-methyl-5-oxo-1-phenylpyrazol-4-id-4-yl)diazenyl]benzoic acid. The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-aminoethanol;chromium;hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-4-id-4-yl)diazenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The chromium center can participate in oxidation reactions, potentially forming higher oxidation states.
Reduction: The azo group can be reduced to form amines.
Substitution: The amino and hydroxyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromium(VI) compounds, while reduction of the azo group can produce corresponding amines .
Scientific Research Applications
2-aminoethanol;chromium;hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-4-id-4-yl)diazenyl]benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-aminoethanol;chromium;hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-4-id-4-yl)diazenyl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The chromium center can coordinate with various ligands, influencing the compound’s reactivity and biological activity. The azo group can participate in electron transfer reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Ethanolamine: A simpler compound with similar amino and hydroxyl groups but lacking the complex structure and chromium center.
Chromium Complexes: Other chromium-containing compounds with different ligands and coordination environments.
Azo Compounds: Compounds with azo groups but different substituents and metal centers
Uniqueness
2-aminoethanol;chromium;hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-4-id-4-yl)diazenyl]benzoic acid is unique due to its combination of functional groups and elements, which confer distinct chemical and biological properties.
Properties
CAS No. |
63872-05-9 |
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Molecular Formula |
C36H34CrN9O7- |
Molecular Weight |
756.7 g/mol |
IUPAC Name |
2-aminoethanol;chromium;hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-4-id-4-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/2C17H13N4O3.C2H7NO.Cr/c2*1-11-15(16(22)21(20-11)12-7-3-2-4-8-12)19-18-14-10-6-5-9-13(14)17(23)24;3-1-2-4;/h2*2-10H,1H3,(H,23,24);4H,1-3H2;/q2*-1;;/p+1 |
InChI Key |
POGKJQBIXUVKMK-UHFFFAOYSA-O |
Canonical SMILES |
[H+].CC1=NN(C(=O)[C-]1N=NC2=CC=CC=C2C(=O)O)C3=CC=CC=C3.CC1=NN(C(=O)[C-]1N=NC2=CC=CC=C2C(=O)O)C3=CC=CC=C3.C(CO)N.[Cr] |
Origin of Product |
United States |
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